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lactone

Cat. No.: B2388564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key autoinducer molecule

involved in quorum sensing, a cell-to-cell communication mechanism that allows bacteria to

coordinate gene expression in response to population density.[1] This signaling process is

integral to various bacterial behaviors, including biofilm formation, virulence factor production,

and bioluminescence.[1][2] In the marine bacterium Vibrio fischeri, 3-oxo-C6-HSL, in complex

with the transcriptional activator LuxR, induces the transcription of the lux operon, leading to

light production.[1][2][3] Understanding the biosynthesis of this molecule is critical for

developing novel strategies to disrupt quorum sensing, thereby offering new avenues for

antimicrobial therapies and the control of bacterial pathogenesis.

Core Biosynthesis Pathway
The synthesis of 3-oxo-C6-HSL is catalyzed by a member of the LuxI family of N-acyl-

homoserine lactone (AHL) synthases.[4][5] Prominent examples include the LuxI protein in

Vibrio fischeri and the CarI protein in the plant pathogen Pectobacterium carotovorum (formerly

Erwinia carotovora).[1][6] These enzymes utilize two primary substrates from core metabolic

pathways: S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) derived

from fatty acid biosynthesis.[4][7]

The enzymatic reaction proceeds via a sequential, ordered mechanism where SAM binds to

the synthase first, followed by the specific acyl-ACP, in this case, 3-oxohexanoyl-ACP.[4][7] The
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synthase then catalyzes two main chemical events:

Acyl Group Transfer: The 3-oxohexanoyl group is transferred from the acyl carrier protein to

the primary amino group of SAM, forming an acyl-SAM intermediate and releasing the holo-

ACP.[4][7]

Lactonization: An intramolecular cyclization occurs, where the carboxyl group of the

methionine moiety attacks the thioester linkage, leading to the formation of the stable five-

membered homoserine lactone ring and the release of methylthioadenosine (MTA).[4]
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Figure 1. Core enzymatic pathway for 3-oxo-C6-HSL synthesis.

Quantitative Data
The efficiency of 3-oxo-C6-HSL synthesis and its activity are concentration-dependent. While

specific kinetic data for LuxI with 3-oxohexanoyl-ACP is not readily available, studies on

homologous LuxI-family synthases provide insight into the enzyme kinetics. The resulting 3-

oxo-C6-HSL molecule typically functions at nanomolar to low micromolar concentrations to

activate its cognate LuxR-type receptor.

Table 1: Representative Kinetic Parameters of AHL Synthases
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Enzyme Organism Acyl Substrate Km (μM) Reference

AinS (MBP-
fusion)

Vibrio fischeri Octanoyl-ACP 1.8 [4]

AinS (MBP-

fusion)
Vibrio fischeri

S-

Adenosylmethion

ine

7.9 [4]

BjaI
Bradyrhizobium

japonicum
Isovaleryl-CoA 12 ± 1 [7]

| BjaI | Bradyrhizobium japonicum | S-Adenosylmethionine | 27 ± 2 |[7] |

Table 2: Effective Concentrations of 3-oxo-C6-HSL for Quorum Sensing Activation

System Organism
Reported Effective
Concentration

Reference

Bioluminescence
Induction

Vibrio fischeri
~120 nM for
maximal induction

[3]

Carbapenem

Production

Pectobacterium

carotovorum

Induction threshold of

~0.5 µg/mL (~2.3 µM)

LuxR-dependent

Transcription
In vitro assay

10 µM used for

stimulation
[8]

| Bioreporter Activation | Escherichia coli (luxR-based) | Linear response in nM to low µM range

|[1][9] |

Experimental Protocols
Elucidating the biosynthesis and function of 3-oxo-C6-HSL relies on robust methods for its

extraction, detection, and quantification.

Protocol 1: Extraction and Thin-Layer Chromatography
(TLC) Analysis
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This protocol describes the extraction of AHLs from a bacterial culture supernatant and their

subsequent detection using TLC overlaid with a bioreporter strain.[10][11][12]

Culture Growth and Extraction:

Grow the bacterial strain of interest in a suitable liquid medium (e.g., 100 mL LB broth) to a

high cell density (e.g., OD600 of 1.0 or greater).[11]

Centrifuge the culture to pellet the cells and collect the cell-free supernatant.[12]

Extract the supernatant twice with an equal volume of a solvent such as acidified ethyl

acetate (0.1% formic acid).[11][12]

Combine the organic layers, dry them over anhydrous magnesium sulfate, and evaporate

to dryness under vacuum or nitrogen flow.[11][12]

Re-dissolve the dried residue in a small volume (e.g., 100 µL) of acetonitrile or methanol

for analysis.[11]

TLC Separation and Detection:

Spot a small volume (1-5 µL) of the extract onto a C18 reversed-phase TLC plate.[10]

Spot synthetic 3-oxo-C6-HSL as a standard.

Develop the chromatogram using a mobile phase of 60:40 (v/v) methanol:water.[10]

Air-dry the plate thoroughly to remove all solvent.

Overlay the plate with a thin layer of soft agar (e.g., 0.8% agar) seeded with a suitable

bioreporter strain, such as Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium

violaceum CV026.[10][12][13] The agar should contain an appropriate substrate if required

(e.g., X-Gal for a lacZ-based reporter).

Incubate the plate at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

The presence of 3-oxo-C6-HSL is indicated by a colored spot (e.g., blue for A. tumefaciens

NTL4 or purple for C. violaceum CV026) at a position corresponding to the standard.[10]

[11] 3-oxo derivatives often produce characteristic "tailing" spots.[13]
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Figure 2. Experimental workflow for AHL extraction and TLC analysis.
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Protocol 2: Quantification using a Whole-Cell
Bioreporter
This method uses a genetically engineered bacterial strain that produces a quantifiable signal

(e.g., light, fluorescence) in direct proportion to the concentration of an AHL.[1][9]

Bioreporter Strain Preparation:

Use an E. coli strain carrying a plasmid with the luxR gene and the luxI promoter fused to

a reporter gene cassette (e.g., luxCDABE for bioluminescence or gfp for fluorescence).[1]

[2]

Grow the bioreporter strain overnight and then subculture to early exponential phase.

Assay Preparation:

Prepare a standard curve using synthetic 3-oxo-C6-HSL of known concentrations diluted

in the same sterile growth medium used for the test samples.

Prepare test samples by adding aliquots of the extracted AHL (from Protocol 1) or cell-free

culture supernatant to the bioreporter culture.

Standard Additions Method (for supernatants): To account for matrix effects from the

culture medium, a standard additions approach is recommended.[1] Split the unknown

sample into several aliquots. Leave one untreated, and spike the others with known,

increasing concentrations of synthetic 3-oxo-C6-HSL.

Measurement and Quantification:

Incubate the assay mixtures (standards and samples) at a suitable temperature with

shaking.

Measure the reporter signal (e.g., bioluminescence using a luminometer, fluorescence

using a plate reader) over time.

Determine the concentration in the unknown sample by comparing its signal to the

standard curve or by extrapolating from the standard additions plot.[1] The linear response
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of the bioreporter is typically observed over several orders of magnitude of AHL

concentration.[1]

Protocol 3: High-Performance Liquid Chromatography-
Mass Spectrometry (HPLC-MS)
HPLC coupled with MS provides the most sensitive and specific method for both identifying

and quantifying AHLs.[12][14][15]

Sample Preparation:

Extract AHLs from culture supernatants as described in Protocol 1.

For absolute quantification, add a known amount of an internal standard (e.g., a

deuterated AHL analog) to the sample prior to extraction.

Chromatographic Separation:

Inject the prepared sample onto a C18 reverse-phase HPLC column.[12]

Elute the AHLs using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic

or acetic acid) and an organic mobile phase (e.g., methanol or acetonitrile with 0.1% acid).

[12] A typical gradient might run from 10% to 90% organic phase over 30 minutes.[12]

Mass Spectrometric Detection:

Analyze the column eluent using a mass spectrometer, typically a triple quadrupole or

QTOF instrument, in positive electrospray ionization (ESI+) mode.[12][15]

For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction

Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transition for 3-

oxo-C6-HSL.

For identification, acquire full scan MS/MS spectra and compare them to the fragmentation

patterns of a synthetic standard or to spectra in a database.[15]

Regulation of 3-oxo-C6-HSL Biosynthesis
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The production of 3-oxo-C6-HSL is often autoregulated through a positive feedback loop.[3][16]

At a threshold concentration, 3-oxo-C6-HSL binds to its cognate transcriptional regulator, a

protein of the LuxR family. This complex then binds to a specific DNA sequence, known as a

lux box, located in the promoter region of the operon that includes the luxI synthase gene.[8]

This binding event activates transcription, leading to the synthesis of more LuxI enzyme and,

consequently, a rapid amplification of 3-oxo-C6-HSL production throughout the bacterial

population.[2][3]
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LuxR Protein
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Figure 3. Positive feedback loop regulating 3-oxo-C6-HSL synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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